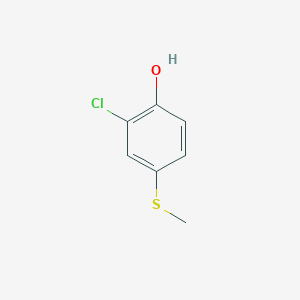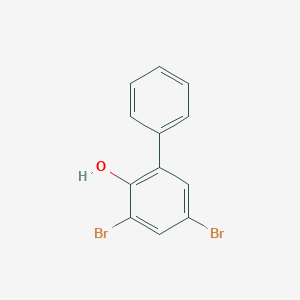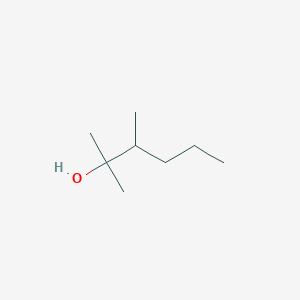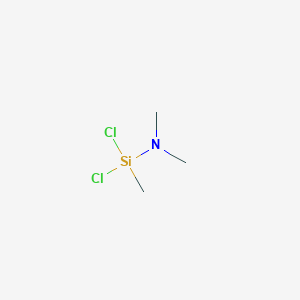
Silanamine, 1,1-dichloro-N,N,1-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanamine, 1,1-dichloro-N,N,1-trimethyl- is an organosilicon compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Chlorotrimethylsilane and is widely used as a reagent in organic chemistry for the synthesis of various compounds. In recent years, there has been a growing interest in studying the mechanism of action, biochemical and physiological effects, advantages, and limitations of Silanamine, 1,1-dichloro-N,N,1-trimethyl- for laboratory experiments.
Wirkmechanismus
The mechanism of action of Silanamine, 1,1-dichloro-N,N,1-trimethyl- is not well understood. However, it is known to react with various functional groups, including alcohols, amines, and carboxylic acids, to form stable derivatives. It is also known to be a strong Lewis acid and can act as a catalyst in some reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Silanamine, 1,1-dichloro-N,N,1-trimethyl-. However, it is known to be highly reactive and can cause severe irritation to the skin, eyes, and respiratory tract. It is also flammable and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Silanamine, 1,1-dichloro-N,N,1-trimethyl- is its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively inexpensive and readily available. However, its high reactivity can also be a limitation, as it can react with unintended functional groups and cause unwanted side reactions. It is also highly toxic and should be handled with caution.
Zukünftige Richtungen
There are several future directions for research on Silanamine, 1,1-dichloro-N,N,1-trimethyl-. One area of interest is the development of new synthetic methods that utilize this compound as a reagent. Another area of research is the study of its mechanism of action and its potential applications in catalysis. Additionally, there is a need for further investigation into the biochemical and physiological effects of Silanamine, 1,1-dichloro-N,N,1-trimethyl- to ensure safe handling and use in laboratory experiments.
Synthesemethoden
Silanamine, 1,1-dichloro-N,N,1-trimethyl- is synthesized by the reaction of trimethylsilyl chloride with ammonia gas in the presence of a catalyst such as copper or nickel. The reaction occurs at room temperature and yields a colorless liquid that is highly reactive and flammable.
Wissenschaftliche Forschungsanwendungen
Silanamine, 1,1-dichloro-N,N,1-trimethyl- has a wide range of applications in scientific research, especially in organic chemistry. It is commonly used as a reagent for the synthesis of various compounds, including esters, amides, and ketones. It is also used as a protecting group for alcohols and amines during organic synthesis. In addition, Silanamine, 1,1-dichloro-N,N,1-trimethyl- is used as a precursor in the synthesis of silicon-based polymers and materials.
Eigenschaften
CAS-Nummer |
18026-71-6 |
|---|---|
Produktname |
Silanamine, 1,1-dichloro-N,N,1-trimethyl- |
Molekularformel |
C3H9Cl2NSi |
Molekulargewicht |
158.1 g/mol |
IUPAC-Name |
N-[dichloro(methyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C3H9Cl2NSi/c1-6(2)7(3,4)5/h1-3H3 |
InChI-Schlüssel |
LDRRQFQYUUDDLH-UHFFFAOYSA-N |
SMILES |
CN(C)[Si](C)(Cl)Cl |
Kanonische SMILES |
CN(C)[Si](C)(Cl)Cl |
Andere CAS-Nummern |
18026-71-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



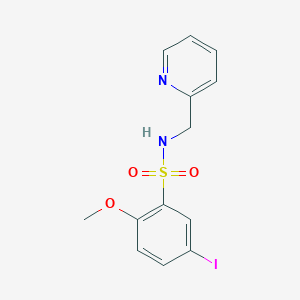
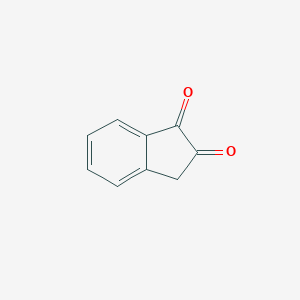
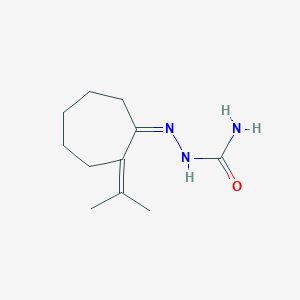
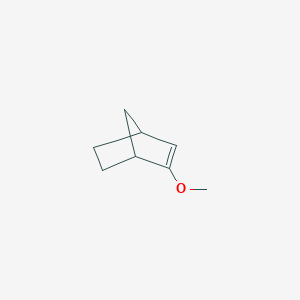
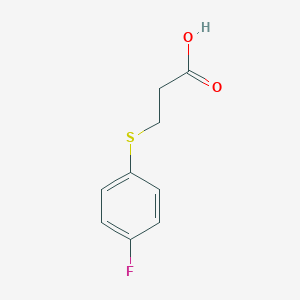
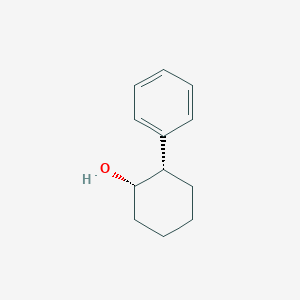
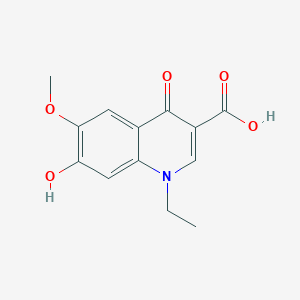
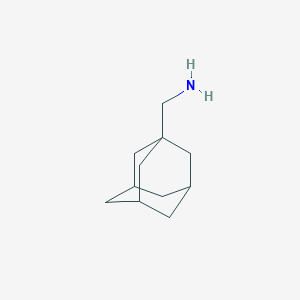
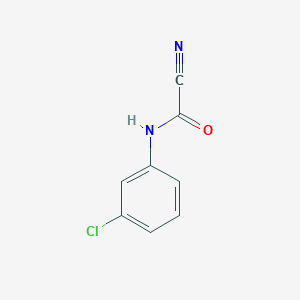
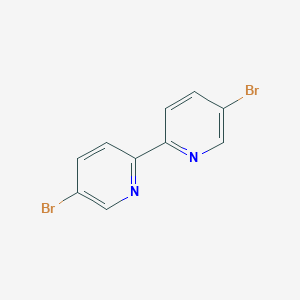
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
